フェリデテートナトリウム

概要

説明

フェレデト酸ナトリウムは、他の鉄塩と比較して高い生体利用率と消化器系の副作用が少ないことから、鉄欠乏性貧血の治療に主に用いられます 。この化合物は、体内の鉄貯蔵量を効果的に補充するのに役立ち、貴重な治療薬です。

2. 製法

合成経路と反応条件: フェレデト酸ナトリウムは、塩化第二鉄とエチレンジアミン四酢酸(EDTA)を水酸化ナトリウムの存在下で反応させることによって合成されます。反応は通常、水性媒体中で行われ、pHは鉄-EDTA錯体の形成を促進するために約7〜8に調整されます。得られた溶液を蒸発させて、固体のフェレデト酸ナトリウムを得ます。

工業生産方法: 工業的な設定では、フェレデト酸ナトリウムの生産は、塩化第二鉄とEDTAが制御された条件下で混合される大型反応器で行われます。反応混合物は絶えず撹拌され、pHは水酸化ナトリウムを用いて注意深く監視および調整されます。 最終生成物は精製および乾燥されて、高純度のフェレデト酸ナトリウム粉末が得られます .

科学的研究の応用

Treatment of Iron Deficiency Anemia

Numerous studies have evaluated the efficacy of sodium feredetate in treating iron deficiency anemia compared to traditional iron supplements such as ferrous fumarate and ferrous sulfate.

- Efficacy in Pregnant Women : A randomized double-blind study compared sodium feredetate with ferrous fumarate in pregnant women. The study included 48 participants with hemoglobin levels below 10 g/dl. Results showed that sodium feredetate (33 mg and 66 mg doses) produced a mean hemoglobin increase of 1.79 g/dl and 1.84 g/dl respectively, comparable to the 1.63 g/dl increase with ferrous fumarate (100 mg) .

- Safety Profile : Sodium feredetate exhibited a lower incidence of side effects compared to ferrous sulfate and fumarate. In clinical trials, common side effects like constipation and dyspepsia were reported less frequently with sodium feredetate .

Bioavailability and Compliance

Sodium feredetate has been shown to have superior bioavailability compared to other iron salts, particularly in populations with diets high in phytates, which typically inhibit iron absorption. Studies indicate that sodium feredetate can effectively increase serum ferritin levels and hemoglobin concentrations more rapidly than traditional iron supplements .

Efficacy Study in Ivory Coast

A post-marketing surveillance study conducted in Ivory Coast assessed the safety and efficacy of Fedate syrup (sodium feredetate) among 40 patients with hemoglobin levels below 10 g/dl. Within 21 days, 82.5% of patients showed a significant response (≥1 g/dl increase in hemoglobin), demonstrating the compound's effectiveness in clinical practice .

Comparative Study with Ferrous Sulfate

In another study comparing sodium feredetate with ferrous sulfate, results indicated a statistically significant rise in hemoglobin levels after two months of treatment with sodium feredetate (mean rise of 2.11 g/dl) compared to ferrous sulfate . The findings suggest that sodium feredetate is not only effective but also better tolerated by patients.

Data Tables

作用機序

フェレデト酸ナトリウムは、体が容易に吸収できる鉄の生体利用可能な供給源を提供することによって機能します。摂取されると、鉄は胃の酸性環境でEDTA錯体から放出されます。遊離鉄は、次に小腸で吸収され、ヘモグロビン合成やその他の必須機能に使用される様々な組織に輸送されます。 EDTA成分は、鉄の沈殿を防ぎ、その溶解性と吸収を向上させるのに役立ちます .

類似の化合物:

硫酸第一鉄: 消化器系の副作用が多い一般的な鉄サプリメント。

フマル酸第一鉄: 生体利用率が中程度の別の鉄サプリメント。

アスコルビン酸第一鉄: 高い生体利用率で知られていますが、消化器系の不快感を伴う場合もあります。

グリシン酸第一鉄: 優れた生体利用率と副作用が少ない鉄のキレート化形態。

フェレデト酸ナトリウムのユニークさ: フェレデト酸ナトリウムは、他の鉄サプリメントと比較して、高い生体利用率と消化器系の副作用が少ないことが特徴です。 慢性腎臓病や炎症性腸疾患など、鉄の吸収を阻害する状態の患者に特に有効です .

生化学分析

Biochemical Properties

Sodium feredetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with transferrin in plasma . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

Sodium feredetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in enzymatic processes, DNA synthesis, oxygen transport, and mitochondrial energy generation .

Molecular Mechanism

The molecular mechanism of action of Sodium feredetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Detailed information about its specific molecular mechanism of action is not currently available .

Temporal Effects in Laboratory Settings

The effects of Sodium feredetate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Sodium feredetate vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

Sodium feredetate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is not currently available .

Transport and Distribution

Sodium feredetate is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium feredetate and any effects on its activity or function are not currently well understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Sodium feredetate is synthesized by reacting ferric chloride with ethylenediaminetetraacetic acid (EDTA) in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the pH is adjusted to around 7-8 to facilitate the formation of the iron-EDTA complex. The resulting solution is then evaporated to obtain the solid sodium feredetate.

Industrial Production Methods: In industrial settings, the production of sodium feredetate involves large-scale reactors where ferric chloride and EDTA are mixed under controlled conditions. The reaction mixture is continuously stirred, and the pH is carefully monitored and adjusted using sodium hydroxide. The final product is then purified and dried to obtain a high-purity sodium feredetate powder .

化学反応の分析

反応の種類: フェレデト酸ナトリウムは、以下を含む様々な化学反応を起こします。

酸化: フェレデト酸ナトリウムは、化合物の鉄がより高い酸化状態に酸化される酸化反応に関与することができます。

還元: フェレデト酸ナトリウム中の鉄は、特定の条件下でより低い酸化状態に還元することができます。

置換: フェレデト酸ナトリウムは、鉄が他の金属イオンによって置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムやアスコルビン酸などの還元剤が使用されます。

置換: 硫酸銅や塩化亜鉛などの金属塩は、置換反応に使用できます。

生成される主な生成物:

酸化: より高い酸化状態の鉄錯体。

還元: より低い酸化状態の鉄錯体。

置換: 鉄以外の金属を含む金属-EDTA錯体.

類似化合物との比較

Ferrous Sulfate: A common iron supplement with higher gastrointestinal side effects.

Ferrous Fumarate: Another iron supplement with moderate bioavailability.

Ferrous Ascorbate: Known for its high bioavailability but also associated with gastrointestinal discomfort.

Ferrous Bisglycinate: A chelated form of iron with good bioavailability and fewer side effects.

Uniqueness of Sodium Feredetate: Sodium feredetate stands out due to its high bioavailability and lower gastrointestinal side effects compared to other iron supplements. It is particularly effective in patients with conditions that impair iron absorption, such as chronic kidney disease and inflammatory bowel disease .

生物活性

Sodium feredetate, a water-soluble iron compound, is primarily utilized in the treatment of iron deficiency anemia (IDA). Its biological activity is characterized by its ability to increase hemoglobin levels, improve iron bioavailability, and exhibit a favorable safety profile compared to traditional iron supplements. This article explores the biological activity of sodium feredetate, supported by relevant data tables, case studies, and research findings.

Sodium feredetate is a chelated form of iron that combines ferrous iron with the maltol ligand. This structure enhances its solubility and absorption in the gastrointestinal tract, leading to improved bioavailability compared to conventional ferrous salts. The molecular formula for sodium feredetate is C10H12FeN2NaO8, and it contains approximately 5.5 mg of elemental iron per dose .

The mechanism by which sodium feredetate exerts its effects includes:

- Enhanced Absorption : The maltol ligand reduces free iron formation, facilitating transport across enterocytes and increasing overall iron absorption.

- Reduced Gastrointestinal Side Effects : Compared to ferrous sulfate, sodium feredetate has been associated with fewer gastrointestinal side effects, making it more tolerable for patients .

Case Studies and Clinical Trials

- Pregnant Women with IDA : A study demonstrated that sodium feredetate significantly increased hemoglobin levels in pregnant women diagnosed with IDA. After one month of treatment, hemoglobin levels rose by an average of 1.28 g/dL, and by 2.11 g/dL after two months. In comparison, women receiving ferrous sulfate saw an increase of only 1 g/dL after one month .

- Pediatric Use : An 11-year-old patient with severe anemia was treated with sodium feredetate at a dosage of 5 mg/kg/day for five months. Post-treatment evaluations showed normalization of hemoglobin levels to 12.4 g/dL within six weeks .

- Comparative Study : A randomized double-blind study compared sodium feredetate with ferrous fumarate in pregnant women. The results indicated that both formulations effectively improved hemoglobin levels, but sodium feredetate had fewer reported side effects .

Comparative Efficacy

The following table summarizes the efficacy of sodium feredetate compared to other iron supplements based on various studies:

| Iron Supplement | Mean Hb Increase (g/dL) | Dosage | Side Effects |

|---|---|---|---|

| Sodium Feredetate (33 mg) | 1.79 | Twice daily | Minimal |

| Sodium Feredetate (66 mg) | 1.84 | Twice daily | Minimal |

| Ferrous Fumarate (100 mg) | 1.63 | Twice daily | Higher incidence |

| Ferrous Ascorbate | Varies | Varies | Moderate |

Safety Profile

Sodium feredetate exhibits a favorable safety profile:

- Gastrointestinal Tolerance : Studies indicate that sodium feredetate causes fewer gastrointestinal issues such as constipation or dyspepsia compared to traditional iron supplements like ferrous fumarate and sulfate .

- Long-term Use : It has been shown to be safe for extended use in both pregnant women and children without significant adverse effects reported .

特性

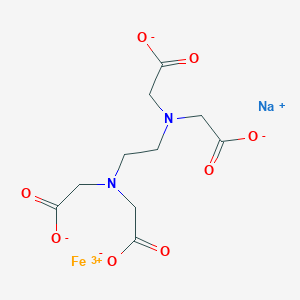

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ferric sodium EDTA, a highly bioavailable iron source, exerts its effects by delivering iron to the body. Iron is a crucial component of hemoglobin, a protein in red blood cells responsible for oxygen transport. [, , , , , ] When administered to individuals with iron deficiency anemia, ferric sodium EDTA increases iron absorption in the gut, leading to a rise in hemoglobin levels and improvement of anemia symptoms. [, , , , , , , ] This enhanced iron absorption is attributed to the ability of EDTA to prevent dietary iron inhibitors, such as phytates and polyphenols, from binding to iron, thus increasing its bioavailability. [, , , ]

ANone: Ferric sodium EDTA is a coordination complex formed between a ferric ion (Fe3+) and the chelating agent EDTA (ethylenediaminetetraacetic acid). While the exact spatial arrangement may vary, the complex essentially consists of a central iron atom surrounded by the EDTA molecule acting as a hexadentate ligand.

A: Ferric sodium EDTA demonstrates good stability and compatibility in various applications, particularly in food fortification. [, , , ] It remains stable even in the presence of dietary iron inhibitors like phytates and polyphenols, making it a suitable fortificant for foods rich in these compounds. [, , ]

- In wheat flour, a common fortification vehicle, ferric sodium EDTA exhibits good storage stability and does not negatively impact baking quality. [, ]

- Its encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions shows promise for controlled delivery in food products, further enhancing its stability and bioavailability. [, , , ]

ANone: While the provided research excerpts do not explicitly discuss the application of computational chemistry to ferric sodium EDTA, it is conceivable that such techniques have been employed. Molecular modeling and simulations could be used to:

- The EDTA component plays a crucial role in enhancing iron bioavailability by preventing the binding of dietary inhibitors. [, ]

A: Ferric sodium EDTA generally exhibits good stability, but its performance can be influenced by specific conditions. [, , , , , ]

- In food fortification, encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions using lipophilic and hydrophilic emulsifiers shows promise for controlled delivery and enhanced stability. [, , ]

- The choice of carrier oil in these emulsions can significantly impact the in vitro bioaccessibility of ferric sodium EDTA. []

ANone: While the provided excerpts do not delve into the specific details of ferric sodium EDTA's PK/PD, we can infer some aspects:

- Absorption: Ferric sodium EDTA demonstrates superior absorption compared to traditional ferrous iron salts, particularly in the presence of dietary inhibitors. [, , , , , ]

ANone: Numerous studies highlight the efficacy of ferric sodium EDTA in improving iron status and alleviating anemia:

- In vitro studies: Show that ferric sodium EDTA exhibits superior iron dialyzability in breakfast cereals compared to elemental iron or ferrous sulfate, indicating enhanced bioavailability. []

- In vivo studies: Demonstrate its effectiveness in treating iron deficiency anemia in various populations, including pregnant women, elderly patients with chronic kidney disease, and children. [, , , , , , ]

- Observational studies: Support its efficacy in real-life clinical practice. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。